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An In-Depth Technical Guide to the Chemical Properties of Spiro[2.4]heptane-1-carboxylic
acid

Executive Summary
Spiro[2.4]heptane-1-carboxylic acid and its derivatives represent a class of conformationally

restricted molecules that are gaining significant traction in medicinal chemistry and drug

discovery.[1] The inherent three-dimensionality conferred by the spirocyclic core—a

cyclopropane ring fused to a cyclopentane ring at a single carbon—offers a unique scaffold for

exploring novel chemical space.[2][3] This guide provides a comprehensive overview of the

core chemical properties, synthetic strategies, reactivity, and pharmaceutical relevance of

Spiro[2.4]heptane-1-carboxylic acid, tailored for researchers and drug development

professionals. The spirocyclic framework is a key tool for optimizing molecular properties such

as rigidity, metabolic stability, and solubility, making it an attractive building block for developing

next-generation therapeutics.[1][2]

Core Molecular Structure and Physicochemical
Properties
Spiro[2.4]heptane-1-carboxylic acid (CAS No. 17202-94-7) is a saturated bicyclic compound

featuring a carboxylic acid functional group attached to the cyclopropane ring.[4][5] This
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structure imparts significant conformational rigidity, a desirable trait in drug design for improving

binding affinity and selectivity to biological targets.[3]

Caption: 2D Structure of Spiro[2.4]heptane-1-carboxylic acid.

The physical and computed properties of this molecule are summarized below, providing

essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties of
Spiro[2.4]heptane-1-carboxylic acid

Property Value Source

CAS Number 17202-94-7 [4][5]

Molecular Formula C₈H₁₂O₂ [4][5]

Molecular Weight 140.18 g/mol [4][5]

Boiling Point 256.85 °C at 760 mmHg [4][6]

Density 1.176 g/cm³ [4][6]

Flash Point 117.53 °C [4][6]

Refractive Index 1.527 [4][6]

LogP 1.65 [4]

pKa 4.83 ± 0.20 (Predicted) [6]

Table 2: Computed Chemical Identifiers
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Identifier Value Source

IUPAC Name
spiro[2.4]heptane-1-carboxylic

acid
[5]

SMILES C1CCC2(C1)CC2C(=O)O [5][7]

InChI

InChI=1S/C8H12O2/c9-7(10)6-

5-8(6)3-1-2-4-8/h6H,1-5H2,

(H,9,10)

[5][7]

InChIKey
XYWFMXZFOVJDHK-

UHFFFAOYSA-N
[5][7]

Spectral Characterization
Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive

public database of spectra for this specific molecule is limited, the expected spectral features

can be predicted based on its structure. Key analytical techniques would include:

¹H NMR: The spectrum would be complex due to the rigid, asymmetric nature of the

molecule. Distinct signals would be expected for the protons on the cyclopropane ring, the

cyclopentane ring, and the acidic proton of the carboxyl group.

¹³C NMR: The spectrum would show eight distinct carbon signals, including the characteristic

downfield signal for the carbonyl carbon (~170-180 ppm) and signals for the spiro-carbon

and other aliphatic carbons.[8]

IR Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid

(~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 140.08, with

predictable fragmentation patterns.[5][7]

Researchers can obtain experimental spectral data from commercial suppliers or specialized

analytical services.[9]

Synthetic Strategies
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The synthesis of spiro-cyclopropane compounds is an active area of research.[10][11] While a

specific, published protocol for Spiro[2.4]heptane-1-carboxylic acid is not readily available in

the initial search, a logical and efficient synthetic route can be designed based on established

methodologies for cyclopropanation. The choice of strategy is critical, as it dictates scalability,

stereochemical control, and overall yield.

A highly plausible approach involves the reaction of an α,β-unsaturated ester, such as ethyl

cyclopentylideneacetate, with a cyclopropanating agent derived from a sulfur ylide (Corey-

Chaykovsky reaction) or via a Simmons-Smith type reaction, followed by hydrolysis of the

resulting ester.

Proposed Experimental Workflow: Synthesis via Sulfur
Ylide
This protocol is a generalized, expert-derived workflow based on common strategies for

synthesizing similar structures.[10]

Step 1: Ylide Formation. Trimethylsulfoxonium iodide is deprotonated with a strong base like

sodium hydride (NaH) in a dry, aprotic solvent such as DMSO or THF to generate the

dimethylsulfoxonium methylide. Causality: This step creates the nucleophilic species

required to attack the alkene.

Step 2: Michael Addition. The starting material, ethyl cyclopentylideneacetate, is added to the

ylide solution at a controlled temperature (e.g., room temperature). The ylide undergoes a

conjugate (Michael) addition to the electron-deficient double bond. Causality: The α,β-

unsaturated system is an excellent Michael acceptor, directing the initial bond formation.

Step 3: Intramolecular Cyclization. The resulting enolate intermediate undergoes an

intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) group to

form the spiro-cyclopropane ring. Causality: This tandem reaction is efficient and forms the

strained three-membered ring in a single pot.

Step 4: Ester Hydrolysis. The crude product, ethyl spiro[2.4]heptane-1-carboxylate, is

purified and then hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous alcohol

solution, followed by acidic workup (e.g., with HCl). Causality: This final step converts the

ester to the desired carboxylic acid, which can then be isolated.
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Step 5: Purification. The final product, Spiro[2.4]heptane-1-carboxylic acid, is purified by

recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of Spiro[2.4]heptane-1-carboxylic acid.

Chemical Reactivity and Derivatization Potential
The chemical utility of Spiro[2.4]heptane-1-carboxylic acid lies in its two primary reactive

sites: the carboxylic acid group and the strained cyclopropane ring.

Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations

(e.g., esterification, amidation via activated esters or coupling agents, reduction to an

alcohol) to install a wide variety of functional groups. This is a primary handle for

incorporating the spiro-scaffold into larger molecules.

Cyclopropane Ring-Opening/Expansion: The strained cyclopropane ring is susceptible to

ring-opening reactions, particularly under Lewis acid catalysis.[12] This reactivity is highly

valuable for accessing more complex spirocyclic systems. For instance, spiro[cyclopropane-

1,3′-oxindoles] can undergo a (3+2)-annulation with imines, catalyzed by Mg(II), to

diastereoselectively synthesize spiro[pyrrolidin-3,3′-oxindoles].[12] This type of ring-

expansion transforms the spiro[2.4]heptane core into larger, often biologically relevant

heterocyclic systems.
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Caption: Conceptual workflow for Lewis acid-catalyzed ring expansion of a spirocyclopropane.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of spirocyclic motifs is a validated strategy in modern drug design to enhance

the three-dimensional character of molecules, moving away from flat, aromatic structures.[1][2]

This "escape from flatland" often leads to improved pharmacological profiles.

Conformational Rigidity: The rigid spiro[2.4]heptane scaffold reduces the number of

accessible conformations of a molecule. This pre-organization can decrease the entropic

penalty of binding to a protein target, potentially leading to higher potency.[3]
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Improved Physicochemical Properties: Introducing sp³-rich spirocenters can modulate key

drug-like properties. It often increases solubility by disrupting crystal packing and can

improve metabolic stability by blocking sites susceptible to metabolism.[1][2]

Novelty and IP Space: Spirocycles provide access to novel chemical matter, allowing for the

exploration of new intellectual property (IP) space.[2]

Bioisosteric Replacement: The spiro[2.4]heptane moiety can serve as a rigid bioisostere for

other common groups, such as gem-dimethyl or tert-butyl groups, while presenting different

vectors for substitution.

Specific derivatives of spiro[2.4]heptane have been investigated as agonists for the ALX

receptor and/or FPRL2, which are G-protein coupled receptors involved in inflammatory

pathways.[13] This highlights the direct applicability of this scaffold in developing treatments for

inflammatory and obstructive airway diseases.[13]
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Caption: The role of the spiro[2.4]heptane scaffold in optimizing drug properties.

Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided to the European

Chemicals Agency (ECHA), Spiro[2.4]heptane-1-carboxylic acid is classified as a substance

that causes skin irritation (H315), causes serious eye damage (H318), and may cause
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respiratory irritation (H335).[5][14] Standard laboratory safety protocols, including the use of

personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are

required when handling this compound. All work should be conducted in a well-ventilated fume

hood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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